4,5-Heptadien-2-one
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Overview
Description
4,5-Heptadien-2-one is an organic compound with the molecular formula C7H10O. It is characterized by the presence of two conjugated double bonds and a ketone functional group. This compound is of interest due to its unique chemical structure and reactivity, making it a valuable subject in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Heptadien-2-one can be synthesized through several methods. One common approach involves the reaction of 4,5-heptadien-2-ol with oxidizing agents. This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 4,5-Heptadien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in compounds like 4,5-heptadien-2-ol.
Substitution: The double bonds in this compound can participate in electrophilic addition reactions, leading to substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., Br2) can be used under controlled conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 4,5-Heptadien-2-ol and related alcohols.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
4,5-Heptadien-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the context of its reactivity with biological molecules.
Mechanism of Action
The mechanism by which 4,5-Heptadien-2-one exerts its effects is primarily through its reactive double bonds and ketone group. These functional groups allow the compound to participate in various chemical reactions, interacting with molecular targets such as enzymes and receptors. The pathways involved often include oxidation-reduction reactions and electrophilic addition, which can lead to significant changes in the structure and function of biological molecules .
Comparison with Similar Compounds
6-Methyl-5-hepten-2-one: Similar in structure but with a different substitution pattern, leading to distinct chemical properties.
6-Methyl-3,5-heptadien-2-one: Another related compound with variations in the position and number of double bonds.
Uniqueness: 4,5-Heptadien-2-one stands out due to its specific arrangement of double bonds and the presence of a ketone group, which confer unique reactivity and versatility in chemical synthesis. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
4187-75-1 |
---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
InChI |
InChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h3,5H,6H2,1-2H3 |
InChI Key |
AAOZVMCWCVICGM-UHFFFAOYSA-N |
Canonical SMILES |
CC=C=CCC(=O)C |
Origin of Product |
United States |
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